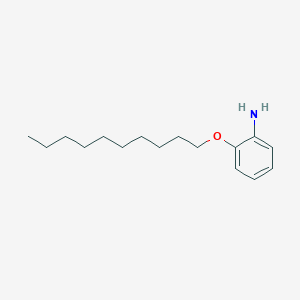

4-氯-3-(三氟甲基)苯乙酸

描述

Synthesis Analysis

The synthesis of related compounds involves various techniques such as the slow evaporation technique for co-crystal formation , the use of trichloroisocyanuric acid for trifluoromethylation , and the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride . For example, the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid from 3-chloro-4-hydroxyacetophenone by etherification and the Willgerodt reaction is described . These methods could potentially be adapted for the synthesis of 4-Chloro-3-(trifluoromethyl)phenylacetic acid by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and NMR study . For instance, co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various other molecules have been analyzed, revealing hydrogen bonding motifs and weaker interactions like C–H⋯O and π⋯π stacking . These findings suggest that 4-Chloro-3-(trifluoromethyl)phenylacetic acid may also form specific molecular interactions that could be studied using similar analytical methods.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the regioselective synthesis of 3,4-fused coumarins and the construction of CF3-containing 4,5-dihydroisoxazoles . These reactions demonstrate the reactivity of chloro- and trifluoromethyl-substituted compounds, which could be relevant when considering the chemical behavior of 4-Chloro-3-(trifluoromethyl)phenylacetic acid in various reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Chloro-3-(trifluoromethyl)phenylacetic acid are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the thermal analysis of co-crystals can give information about their stability and melting points . The antiinflammatory, analgesic, and antipyretic activities of related phenylacetic acid derivatives have been tested, indicating potential pharmacological properties . These studies suggest that 4-Chloro-3-(trifluoromethyl)phenylacetic acid may also possess distinct physical, chemical, and biological properties that could be explored further.

科学研究应用

药理学:PPARγ/δ双重激动剂合成

该化合物是通过固相平行合成合成PPARγ/δ双重激动剂的中间体。 这些激动剂因其在调节代谢中的作用而具有重要意义,因此有可能成为治疗糖尿病和脂质紊乱的药物 .

药物化学:人A2B腺苷受体的拮抗剂

它用于制备杂环黄嘌呤衍生物,这些衍生物是针对人A2B腺苷受体的高效且选择性拮抗剂。 该受体是各种治疗领域的靶点,包括炎症性疾病和癌症 .

镇痛研究:TFMP衍生物的合成

在镇痛药物开发中,该化合物的衍生物已作为镇痛药效团模型的一部分被合成和研究 .

化学合成:杂环化合物的中间体

该酸是合成多种杂环化合物的先驱,这些化合物在医药和农用化学品中具有应用 .

有机合成:异氰酸酯的制备

它参与4-氯-3-(三氟甲基)苯基异氰酸酯的制备,该异氰酸酯用于合成各种有机化合物,包括硫代恶唑烷酮 .

分析化学:参比化合物

由于其结构和性质明确,它可用作分析方法中的参比或标准,用于校准仪器或验证方法。

每个应用都证明了4-氯-3-(三氟甲基)苯乙酸在科学研究中的多功能性,突出了它在多个学科中的重要性。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBFOENSKLAYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393260 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22902-86-9 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)